molecular formula C12H11NO2 B3131864 benzyl 1H-pyrrole-2-carboxylate CAS No. 35889-87-3

benzyl 1H-pyrrole-2-carboxylate

Cat. No. B3131864
CAS RN: 35889-87-3
M. Wt: 201.22 g/mol
InChI Key: XTKILPAAGBOZHY-UHFFFAOYSA-N
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Description

Benzyl 1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 35889-87-3 and a molecular weight of 201.22 . It is used in various applications, including the synthesis of other compounds .


Synthesis Analysis

The synthesis of pyrrole esters, including benzyl 1H-pyrrole-2-carboxylate, has been reported using an enzymatic approach (Novozym 435) for transesterification . The process involves evaluating various factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .


Molecular Structure Analysis

The molecular structure of benzyl 1H-pyrrole-2-carboxylate is represented by the linear formula C12H11NO2 .


Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include benzyl 1H-pyrrole-2-carboxylate, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

Scientific Research Applications

Microwave-Accelerated Synthesis

  • Benzyl 3,5-dimethyl-pyrrole-2-carboxylate, related to benzyl 1H-pyrrole-2-carboxylate, is significant in porphyrin and dipyrromethene synthesis. Microwave energy is used to efficiently produce this compound, highlighting an advancement in synthesis methods (Regourd et al., 2006).

Synthesis from Benzyl Isocyanoacetate

  • Benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, important in porphyrin synthesis, are efficiently created from benzyl isocyanoacetate. This process underscores the compound's role as an intermediary in complex organic syntheses (Lash et al., 1994).

Development of 4-Aminopyrrole-2-Carboxylates

  • The synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters demonstrates the compound's versatility in forming derivatives with varied functional groups (Marcotte & Lubell, 2002).

Carboxylation with CO2

  • The Lewis acid-mediated carboxylation of arenes with CO2, applied to 1-substituted pyrroles, shows the compound's potential in environmental chemistry and material science (Nemoto et al., 2009).

Crystal Structure Analysis

  • The crystal structure determination of functionalized pyrroles, including derivatives of benzyl 1H-pyrrole-2-carboxylate, provides insights into their potential as antitumoral agents (Silva et al., 2012).

Regioselective Synthesis

  • The development of a synthesis method for 5-unsubstituted benzyl pyrrole-2-carboxylates highlights the compound's application in fine-tuning the structure of organic molecules (Ono et al., 1994).

Cholinesterase Inhibitors

  • Proline-based carbamates derived from pyrrole-2-carboxylates were investigated as cholinesterase inhibitors, indicating potential applications in neurodegenerative disease treatment (Pizova et al., 2017).

Antibacterial and Antifungal Activity

  • Research into 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids, closely related to benzyl 1H-pyrrole-2-carboxylate, showed potential antibacterial properties, suggesting medical applications (Massa et al., 1990).

Directing Group in Catalysis

  • Pyrrole has been used as a directing group in the Pd(II)-catalyzed functionalization of benzene, indicating the compound's role in catalytic processes (Wiest et al., 2016).

Safety And Hazards

While the specific safety and hazards of benzyl 1H-pyrrole-2-carboxylate are not explicitly mentioned in the retrieved papers, it is generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling similar compounds .

properties

IUPAC Name

benzyl 1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKILPAAGBOZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 1H-pyrrole-2-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lit. J. Org. Chem., 44:975 (1979). To a stirred solution of 5.0 g (45.0 mmol) pyrrole-2-carboxylic acid and 31.3 ml (225 mmol) triethylamine in 100 ml DMF was added dropwise 26 ml (225 mmol) benzyl bromide and stirring continued for 72 h at room temperature. The reaction mixture was then concentrated in vacuo and the residue resuspended in dichloromethane and washed twice with saturated sodium bicarbonate solution and twice with water, and the aqueous phases back-extracted with dichloromethane. The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. Flash chromatography (25% EtOAc in hexane) afforded 8.23 g (90%) of the title compound as a yellow oil. MS m/e (%): 201 (M+, 33), 94 ([M−OBn]+, 22), 91 (Bn+, 100).
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5 g
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26 mL
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100 mL
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Yield
90%

Synthesis routes and methods III

Procedure details

To a stirred solution of 1H-pyrrole-2-carboxylic acid (1.11 g, 10 mmol) in DMF (15 mL) is added potassium carbonate (2.07 g, 15 mmol) and (bromomethyl)benzene (1.80 g, 10.50 mmol). After stirring the mixture at room temperature for 18 hours, water is added and the mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (heptane/ethyl acetate=5:1) to give 1H-pyrrole-2-carboxylic acid benzylester.
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1.11 g
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2.07 g
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1.8 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Hu, M Zhou, Y Zhang, X Zhang, X Ji, M Zhao, M Lai - 2023 - researchsquare.com
… 1, Lipozyme TLIM provided the lowest contents of benzyl 1H-pyrrole-2carboxylate (3a), accounting for less than 3%. Compound 3a has a lower amount of 9% according to CRL. Under …
Number of citations: 2 www.researchsquare.com
J Škoda - 2017 - dspace.cuni.cz
… On TLC (cyclohexane (CH)/EtOAc = 6/1, detection UV) there were two spots, product JS4 (Rf = 0.18) and side product benzyl 1benzyl-1H-pyrrole-2-carboxylate (Rf = 0.35). The reaction …
Number of citations: 0 dspace.cuni.cz
C Schmuck, V Bickert, M Merschky, L Geiger… - 2008 - Wiley Online Library
… Benzyl 1H-Pyrrole-2-carboxylate (5):8 A sodium benzylate solution, prepared from Na (1.08 g, 47.0 mmol, 0.2 equiv.) in freshly distilled benzyl alcohol (26.8 mL, 259 mmol, 1.1 equiv.), …
MG Banwell, E Hamel, DCR Hockless… - Bioorganic & medicinal …, 2006 - Elsevier
… to a magnetically stirred solution of methyl 1-benzyl-1H-pyrrole-2-carboxylate (14) (3.26 g, 15.2 … ) afforded methyl 4,5-dibromo-1-benzyl-1H-pyrrole-2-carboxylate (15) (5.20 g, 93%) as a …
Number of citations: 116 www.sciencedirect.com
SN Murthy, YVD Nageswar - Tetrahedron letters, 2011 - Elsevier
o-Iodoxybenzoic acid (IBX), a very mild and efficient hypervalent iodine(V) reagent, aromatizes diversely substituted 1-benzylpyrrolidines and N-substituted l-proline analogues to the …
Number of citations: 38 www.sciencedirect.com
J Macheleidt, K Scherlach, T Neuwirth… - Molecular …, 2015 - Wiley Online Library
… triethylsilane (310 μl; 226 mg; 1.94 mmol; 2.4 eq.) in trifluoroacetic acid (2 ml; 2.98 g; 26.1 mmol) and purified by preparative HPLC to yield pure ethyl 5-benzyl-1H-pyrrole-2-carboxylate (…
Number of citations: 39 onlinelibrary.wiley.com
E Buscató, R Blöcher, C Lamers… - Journal of medicinal …, 2012 - ACS Publications
Metabolic syndrome is a complex condition which often requires the use of multiple medications as a treatment. The resulting problems of polypharmacy are increase in side effects, …
Number of citations: 29 pubs.acs.org
N MOCHIZUKI, K NORITAKE, Y YOKOYAMA… - 1991 - jlc.jst.go.jp
A new debenzylation method using aluminum chloride in benzene or anisole, which had been developed by us for N-benzyl-2-acyl-and-2-ethoxycarbonylindoles, was applied to benzyl …
Number of citations: 0 jlc.jst.go.jp
KB Lindsay, F Ferrando, KL Christensen… - The Journal of …, 2007 - ACS Publications
The treatment of N-acyl oxazolidinones of N-benzyl 2-indolecarboxylic acids varying in the substitution pattern of the indole ring with samarium diiodide at −78 C led to the formation of …
Number of citations: 22 pubs.acs.org
H Thiele, G McLeod, M Niemitz, T Kühn - Monatshefte für Chemie …, 2011 - Springer
… For sample ID183 (a derivate of a benzyl 1H-pyrrole-2-carboxylate), a single component accounted for approximately 90% of the detected material. The mass spectrum in Fig. 2 shows …
Number of citations: 20 link.springer.com

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